[1-(2-Furylmethyl)piperidin-3-yl]methanol hydrochloride
Overview
Description
Synthesis Analysis
Piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state, is a key component of this compound . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Scientific Research Applications
Chemical Synthesis and Structural Characterization
A foundational aspect of the research involves the synthesis and crystal structure analysis of related compounds. Studies such as those conducted by Girish et al. (2008) and Benakaprasad et al. (2007) describe the synthesis of piperidin-4-yl methanol derivatives and their structural characterization through X-ray crystallography. These works provide insights into the molecular geometries and crystalline forms of such compounds, underscoring their potential as scaffolds in medicinal chemistry (Girish et al., 2008; Benakaprasad et al., 2007).
Exploration in Drug Discovery
Hassan et al. (2018) highlighted the synthesis of multifunctional amides with potential therapeutic applications in Alzheimer's disease. By coupling 2-Furyl(1-piperazinyl)methanone with various electrophiles, the study synthesized compounds with moderate enzyme inhibitory potentials and minimal cytotoxicity. This suggests a promising avenue for developing new treatments for neurodegenerative disorders (Hassan et al., 2018).
Molecular Switches and Intramolecular Proton Transfer
Research on compounds structurally related to "[1-(2-Furylmethyl)piperidin-3-yl]methanol hydrochloride" also explores their potential as molecular switches. Manolova et al. (2017) investigated the solvent-dependent excited state dynamics of a piperidinylmethyl-naphthaldehyde compound, revealing its ability to undergo intramolecular proton transfer. This property is significant for the development of molecular switches and sensors, providing a functional application beyond traditional pharmaceutical uses (Manolova et al., 2017).
Enzyme Inhibition and Therapeutic Potential
The synthesis and biological activity assessment of piperidinyl derivatives, as discussed by Abbasi et al. (2019), further illuminate the therapeutic potential of these molecules. By synthesizing a series of compounds with varying substituents, the study identifies several derivatives with significant α-glucosidase inhibitory activity, suggesting potential applications in managing diabetes or other metabolic disorders (Abbasi et al., 2019).
Properties
IUPAC Name |
[1-(furan-2-ylmethyl)piperidin-3-yl]methanol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2.ClH/c13-9-10-3-1-5-12(7-10)8-11-4-2-6-14-11;/h2,4,6,10,13H,1,3,5,7-9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFXXUIGSFPDVRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CO2)CO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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